molecular formula C17H16N4O2 B13356742 4-(4-hydroxyquinazolin-2-yl)-N-(pyridin-4-yl)butanamide

4-(4-hydroxyquinazolin-2-yl)-N-(pyridin-4-yl)butanamide

Cat. No.: B13356742
M. Wt: 308.33 g/mol
InChI Key: HPXZRVJMYVUWEL-UHFFFAOYSA-N
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Description

4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a pyridine ring and a butanamide side chain. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazolinone core.

    Attachment of the Butanamide Side Chain: The butanamide side chain can be attached through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, yielding dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The pyridine ring may enhance the binding affinity and specificity of the compound. The butanamide side chain can contribute to the overall stability and solubility of the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-methylpyridinyl)butanamide: Similar structure with a methyl group on the pyridine ring.

    4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-chloropyridinyl)butanamide: Similar structure with a chlorine atom on the pyridine ring.

    4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-aminopyridinyl)butanamide: Similar structure with an amino group on the pyridine ring.

Uniqueness

4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(4-pyridinyl)butanamide is unique due to its specific combination of the quinazolinone core, pyridine ring, and butanamide side chain. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

4-(4-oxo-3H-quinazolin-2-yl)-N-pyridin-4-ylbutanamide

InChI

InChI=1S/C17H16N4O2/c22-16(19-12-8-10-18-11-9-12)7-3-6-15-20-14-5-2-1-4-13(14)17(23)21-15/h1-2,4-5,8-11H,3,6-7H2,(H,18,19,22)(H,20,21,23)

InChI Key

HPXZRVJMYVUWEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC=NC=C3

Origin of Product

United States

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